Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate
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Overview
Description
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate typically involves multiple steps, including cyclization and spiro formation. One common method involves the use of Suzuki–Miyaura coupling reactions, followed by intramolecular oxidative dearomatization with high-valence iodine reagents such as PIFA . The reaction conditions often require specific temperatures and solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include high-valence iodine reagents for oxidative dearomatization and various catalysts for coupling reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dearomatization can lead to the formation of spirobisnaphthalene derivatives .
Scientific Research Applications
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative and reductive processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,1’-isobenzofuran]-2,5-dien-4-one: Another spiro compound with similar structural features.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Used in organic light-emitting diodes (OLEDs) and has a rigidified skeleton.
Uniqueness
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
methyl spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-14-9(13)11-3-2-6-12(11)8-10(7-11)4-5-10/h2-8H2,1H3 |
InChI Key |
AOQUYXDQRQKIIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCN1CC3(C2)CC3 |
Origin of Product |
United States |
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